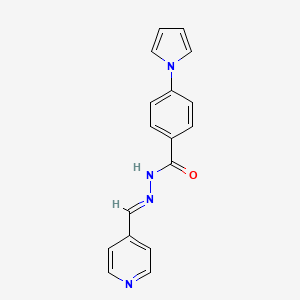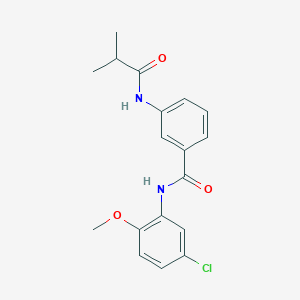
N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to play a crucial role in regulating gene expression and chromatin structure.
Wirkmechanismus
CI-994 exerts its anti-cancer effects by inhibiting the activity of N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression and chromatin structure. N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors such as CI-994 increase histone acetylation levels, leading to the activation of tumor suppressor genes and the repression of oncogenes. CI-994 also inhibits the activity of other non-histone proteins, such as transcription factors and chaperone proteins, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CI-994 has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA damage response, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
CI-994 has several advantages as a research tool, including its high potency and selectivity for N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibition. It also has a relatively low toxicity profile, making it suitable for in vivo studies. However, CI-994 has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some cancer types.
Zukünftige Richtungen
There are several future directions for the study of CI-994. One area of research is the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors, which can help guide patient selection for clinical trials. The combination of N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors with other targeted therapies, such as immunotherapy and kinase inhibitors, is also an area of active research. Finally, the use of N-(5-chloro-2-methoxyphenyl)-3-(isobutyrylamino)benzamide inhibitors in combination with epigenetic editing tools, such as CRISPR-Cas9, is a promising approach for the development of personalized cancer therapies.
Synthesemethoden
The synthesis of CI-994 involves the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N-(5-chloro-2-methoxyphenyl)isobutyramide. This intermediate is then reacted with 3-aminobenzoic acid to form CI-994. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CI-994 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce growth arrest and apoptosis in various cancer cell lines, including prostate, breast, and leukemia. CI-994 has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-6-4-5-12(9-14)18(23)21-15-10-13(19)7-8-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJCLLZEJUCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

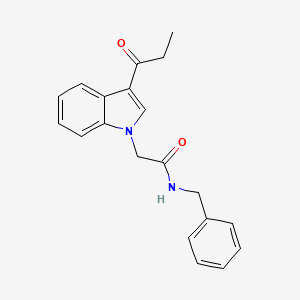
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
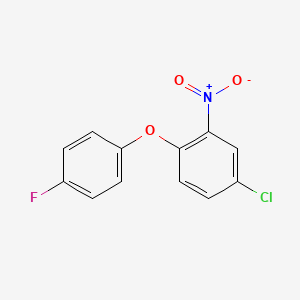
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
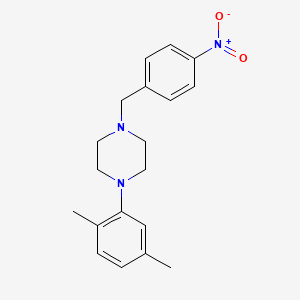
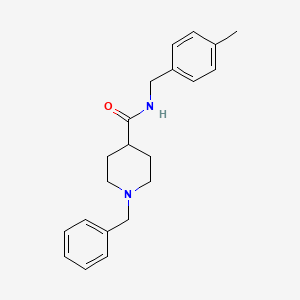
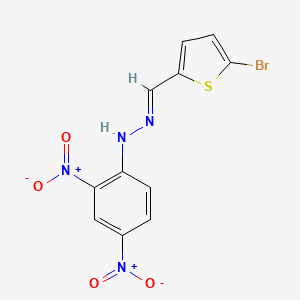
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
